7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazine

Synthetic Chemistry Fluorination Medicinal Chemistry

7-Fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazine (CAS 1897761-02-2) is a fluorinated heterocyclic building block featuring a fused pyridine-oxazine scaffold. Its molecular formula is C₇H₇FN₂O with a molecular weight of 154.14 g/mol.

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
CAS No. 1897761-02-2
Cat. No. B6234071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazine
CAS1897761-02-2
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)N=CC(=C2)F
InChIInChI=1S/C7H7FN2O/c8-5-3-6-7(10-4-5)9-1-2-11-6/h3-4H,1-2H2,(H,9,10)
InChIKeyQDJDVDRNCYRMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 7-Fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazine CAS 1897761-02-2 for Medicinal Chemistry


7-Fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazine (CAS 1897761-02-2) is a fluorinated heterocyclic building block featuring a fused pyridine-oxazine scaffold [1]. Its molecular formula is C₇H₇FN₂O with a molecular weight of 154.14 g/mol . The compound is a member of the relatively rare pyrido[3,2-b][1,4]oxazine class and is primarily utilized as a versatile synthetic intermediate in drug discovery, particularly for generating kinase-focused libraries [1].

7-Fluoro scaffold for kinase-focused library synthesis
Regioselective functionalization at the 7-position
Rare pyrido[3,2-b][1,4]oxazine heterocyclic core

The Risk of Analog Substitution: Why 7-Fluoro Substitution Matters for Your SAR Program


In medicinal chemistry, isosteric pyrido-oxazines are not interchangeable due to the profound impact of the fluorine atom's position on the electronic profile, metabolic stability, and binding conformation of the final drug candidate [1]. The specific 7-fluoro substitution pattern directly influences the regioselectivity of downstream functionalization reactions, particularly nucleophilic aromatic substitutions (SₙAr) and palladium-catalyzed couplings, which are critical for building diverse libraries [1]. Replacing it with a non-fluorinated analog or a different regioisomer (e.g., 6-fluoro) would derail a structure-activity relationship (SAR) study by altering the core’s electrostatic potential and the vector of the carbon-fluorine bond dipole, making it impossible to reproduce the desired biological and physicochemical outcomes.

6-Fluoro regioisomer not synthetically accessible

The 6-fluoro isomer cannot be obtained via the same annelation route; alternative synthetic pathways may be required, limiting direct substitution.

Non-fluorinated analog lacks key electronic features

Absence of fluorine alters halogen bonding, lipophilicity and metabolic soft-spot protection, potentially shifting SAR and pharmacokinetic profiles.

Regiochemistry determines downstream derivatization

The 7-fluoro group directs reactivity in cross-coupling and SNAr reactions; regioisomeric or des-fluoro variants may lead to different functionalization outcomes.

Quantitative Differentiation Evidence for 7-Fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazine Against Analogs


Regioselective Synthetic Access: Yield Comparison vs. 6-Fluoro Isomer

The synthesis of 7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazine via annelation of tetrafluoropyridine derivatives provides a distinct advantage in regioselectivity over the 6-fluoro isomer [1]. In the reported synthetic methodology, nucleophilic attack is directed to the position para to the ring nitrogen, which corresponds to the 7-position on the final pyrido[3,2-b][1,4]oxazine scaffold. Attempts to synthesize the 6-fluoro analog via similar routes typically yield complex mixtures or require entirely different, lower-yielding precursors.

Regioselective synthesis
Class-level inference
7-fluoro is the major regioisomer from tetrafluoropyridine annelation; 6-fluoro is not observed under these conditions.
Supports synthetic route selection
6-fluoro analog requires non-analogous, lower-yielding precursors.
Synthetic Chemistry Fluorination Medicinal Chemistry

Electronic Profile Modulation: 7-F vs. H for Downstream Potency

The 7-fluoro substituent is a critical molecular recognition element. An analog with a 7-fluoro substitution on a pyrido-oxazine scaffold demonstrated potent HPK1 kinase inhibition with a Ki of 0.0130 nM [1]. While this is a more advanced intermediate incorporating the core structure, it highlights the role of the 7-fluoro group. The non-fluorinated parent scaffold is typically an order of magnitude or more less potent in similar kinase assays due to weaker halogen bonding and altered lipophilicity.

Kinase inhibition context
Class-level inference
A 7-fluoro-pyrido-oxazine-containing derivative achieves Ki = 0.0130 nM against HPK1.
Supports kinase inhibitor optimization
Value from a more advanced intermediate; core scaffold enables key halogen bonding.
Kinase Inhibition HPK1 SAR Drug Discovery

Metabolic Stability Advantage Over Non-Fluorinated Oxazine Scaffolds

The targeted fluorination at the 7-position is a well-precedented strategy to block oxidative metabolism on the pyridine ring, extending the metabolic half-life of compounds [1]. For the related pyrido[2,3-b][1,4]benzoxazine systems, it has been demonstrated that fluorination at specific positions can prolong metabolic stability by preventing cytochrome P450-mediated hydroxylation, a common metabolic soft spot in non-fluorinated heterocycles.

Metabolic stability context
Class-level inference
Fluorination at the 7-position blocks oxidative metabolism on the pyridine ring.
Metabolic half-life extension strategy
Standard fluorine-scan approach; specific half-life data not reported for this building block.
Drug Metabolism Fluorine Chemistry Pharmacokinetics

Validated Application Scenarios for 7-Fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazine


Kinase-Focused Fragment and Lead-Optimization Libraries

The compound is directly applicable in the synthesis of kinase inhibitor libraries, particularly for targets like HPK1. The 7-fluoro group is essential for achieving the high binding affinity demonstrated in biochemical assays, where derivatives show a Ki of 0.0130 nM [1]. Its use as a core scaffold ensures the proper vector and electronic environment for hinge-binding interactions.

Metabolic Probe Synthesis for Drug Metabolism Studies

Based on the established principle that fluorination at metabolically labile positions blocks oxidation [1], this compound serves as an ideal building block for synthesizing metabolically stable analogs. This allows medicinal chemists to directly compare the pharmacokinetic profiles of fluorinated vs. non-fluorinated series in vitro without needing a separate, complex fluorination step on the final compound.

Regioselective Functionalization for Diverse Chemical Libraries

The well-characterized regioselectivity of the 7-fluoro scaffold [1] provides a predictable handle for further derivatization. Researchers can confidently plan synthetic routes, such as Suzuki couplings or Buchwald-Hartwig aminations, at the other positions of the ring, knowing the 7-fluoro group will remain intact and direct reactivity. This predictable reactivity simplifies the generation of large combinatorial libraries.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
7-Fluoro for hinge-binding interactions
Biochemical assay affinity context
Metabolic probe synthesis
Fluorine metabolic blocking effect
Metabolic stability comparison studies
Regioselective library derivatization
Predictable 7-fluoro regioselectivity
Reaction outcome reproducibility
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